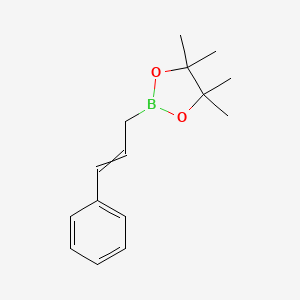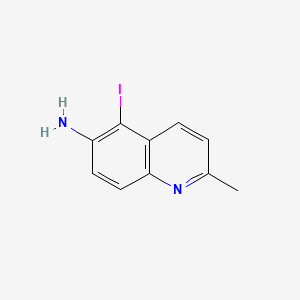
5-Iodo-2-methyl-6-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-methyl-6-quinolinamine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of iodine and methyl groups in the quinoline structure enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methyl-6-quinolinamine typically involves the iodination of 2-methyl-6-quinolinamine. One common method is the Sandmeyer reaction, where the amino group of 2-methyl-6-quinolinamine is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as ionic liquids and clay . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methyl-6-quinolinamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The quinoline ring can be reduced to tetrahydroquinoline using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Potassium iodide, copper(I) iodide, and nucleophiles like amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Major Products Formed
Substitution: 5-Amino-2-methyl-6-quinolinamine, 5-Thio-2-methyl-6-quinolinamine.
Oxidation: 5-Iodo-2-methylquinoline-6-carboxylic acid.
Reduction: 5-Iodo-2-methyl-1,2,3,4-tetrahydroquinoline.
Scientific Research Applications
5-Iodo-2-methyl-6-quinolinamine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antimalarial, antimicrobial, and anticancer agents.
Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Chemistry: It is employed in the production of dyes, pigments, and pH indicators.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methyl-6-quinolinamine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The iodine atom enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. For example, it can inhibit DNA synthesis by interacting with DNA gyrase and topoisomerase enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-quinolinamine: Lacks the iodine atom, resulting in lower reactivity and biological activity.
5-Bromo-2-methyl-6-quinolinamine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.
Uniqueness
5-Iodo-2-methyl-6-quinolinamine is unique due to the presence of the iodine atom, which significantly enhances its chemical reactivity and potential biological activities compared to its analogs. This makes it a valuable compound in medicinal chemistry and synthetic organic chemistry.
Properties
Molecular Formula |
C10H9IN2 |
|---|---|
Molecular Weight |
284.10 g/mol |
IUPAC Name |
5-iodo-2-methylquinolin-6-amine |
InChI |
InChI=1S/C10H9IN2/c1-6-2-3-7-9(13-6)5-4-8(12)10(7)11/h2-5H,12H2,1H3 |
InChI Key |
GJYIRAUJMBNCNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


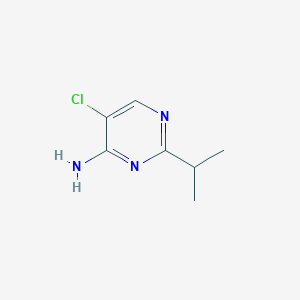
![2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)

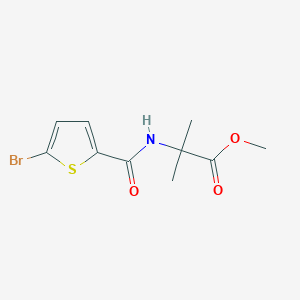

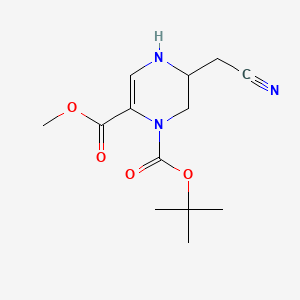
![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B13921576.png)
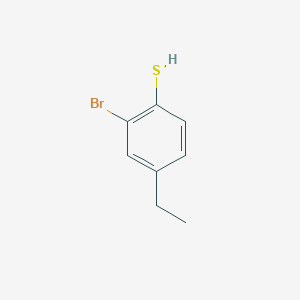
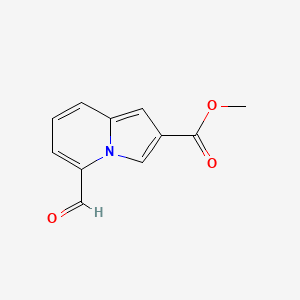

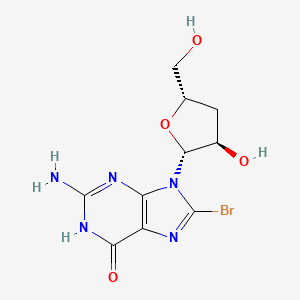
![tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13921608.png)
![Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13921615.png)
